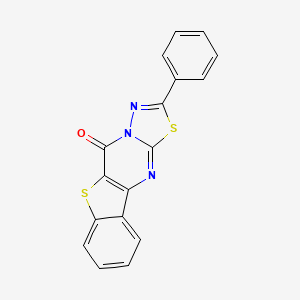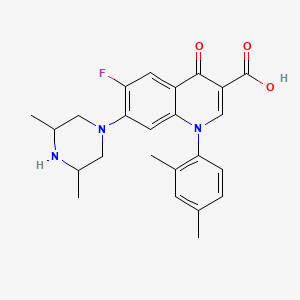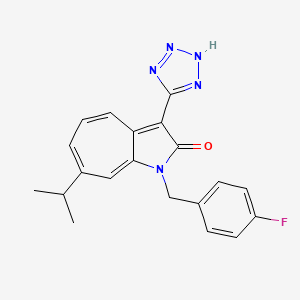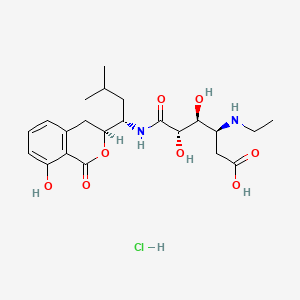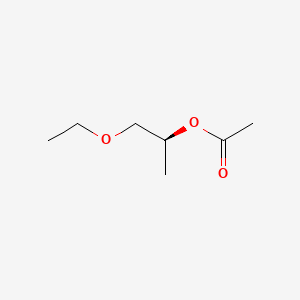
2-Acetoxy-1-ethoxypropane, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-1-ethoxypropane, (S)- is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1-ethoxypropane, (S)- typically involves the esterification of 1-ethoxy-2-propanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Sulfuric acid or pyridine
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-1-ethoxypropane, (S)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 1-ethoxy-2-propanol and acetic anhydride or acetyl chloride
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Purification: Distillation or recrystallization to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxy-1-ethoxypropane, (S)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-ethoxy-2-propanol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent
Major Products Formed
Hydrolysis: 1-ethoxy-2-propanol and acetic acid
Oxidation: Corresponding ketones or carboxylic acids
Substitution: Various substituted products depending on the nucleophile used
Applications De Recherche Scientifique
2-Acetoxy-1-ethoxypropane, (S)- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: In the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Acetoxy-1-ethoxypropane, (S)- involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, it acts as a substrate for esterases, which catalyze the cleavage of the ester bond to form 1-ethoxy-2-propanol and acetic acid. In oxidation reactions, it undergoes electron transfer processes facilitated by oxidizing agents to form ketones or carboxylic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxy-2-propanol: A precursor in the synthesis of 2-Acetoxy-1-ethoxypropane, (S)-.
2-Acetoxy-1-ethoxypropane, ®-: The enantiomer of 2-Acetoxy-1-ethoxypropane, (S)- with similar chemical properties but different biological activities.
1-Ethoxy-2-propyl acetate: A structurally similar compound with different functional groups.
Uniqueness
2-Acetoxy-1-ethoxypropane, (S)- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Numéro CAS |
609847-68-9 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
[(2S)-1-ethoxypropan-2-yl] acetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clé InChI |
LIPRQQHINVWJCH-LURJTMIESA-N |
SMILES isomérique |
CCOC[C@H](C)OC(=O)C |
SMILES canonique |
CCOCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



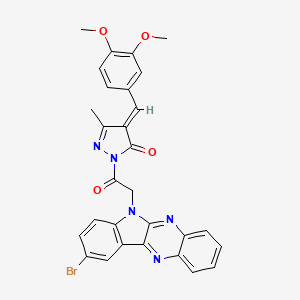
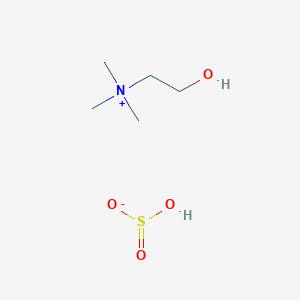
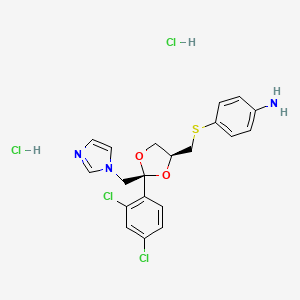
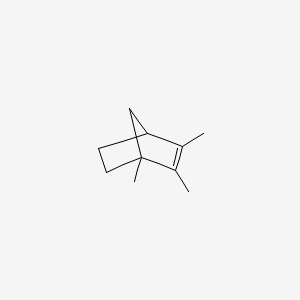

![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)

